molecular formula C12H11F3O3 B2947884 2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1226460-11-2

2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B2947884
CAS No.: 1226460-11-2
M. Wt: 260.212
InChI Key: QYJLJZWFIPKZOS-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the para position of its phenyl ring. This compound belongs to a class of non-aromatic carboxylic acids with applications in agrochemical and pharmaceutical research.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)6-18-8-3-1-7(2-4-8)9-5-10(9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJLJZWFIPKZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Trifluoroethoxyphenyl Intermediate: The initial step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative, such as bromobenzene, in the presence of a base like potassium carbonate.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a reagent like diazomethane or a cyclopropanation catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to target receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoroethoxy group distinguishes this compound from other cyclopropanecarboxylic acid derivatives. Below is a comparative analysis with key analogs:

Compound Name Substituent(s) Molecular Weight Solubility/Stability Notes Key Applications/Research Use Reference(s)
2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid -OCH₂CF₃ (para) ~264.1 (calc.) High lipophilicity; stable in solution Agrochemical intermediates, enzyme inhibition studies
2-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid -OCHF₂ (para) ~246.1 (calc.) Moderate solubility; discontinued Discontinued (stability issues)
2-(2-fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid -F (ortho), -CF₃ (para) 248.05 Soluble in DMSO (10 mM); stored at 2–8°C Kinase inhibition research
2-(3-fluoro-phenyl)-cyclopropanecarboxylic acid -F (meta) ~180.1 (calc.) Limited data; non-aromatic backbone Biochemical assays
Key Observations:
  • Trifluoroethoxy vs. Difluoromethoxy : The trifluoroethoxy group increases electron-withdrawing effects and lipophilicity compared to difluoromethoxy, which may enhance target binding in hydrophobic environments. However, difluoromethoxy analogs (e.g., 2-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid) were discontinued due to stability concerns .
  • Trifluoroethoxy vs. This may limit its utility in interactions requiring polar contacts .
  • Positional Fluorination : The meta-fluorinated analog (2-(3-fluoro-phenyl)-cyclopropanecarboxylic acid) lacks the para-substituted trifluoroethoxy group, resulting in reduced steric bulk and altered electronic properties .

Functional Group Impact on Bioactivity

  • Agrochemical Relevance: Cyclopropane derivatives like cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl)-cyclopropanecarboxylic acid) are established plant growth regulators. The trifluoroethoxy group in the subject compound may offer improved resistance to enzymatic degradation compared to dichlorophenyl-based analogs .
  • Enzyme Inhibition : The trifluoroethoxy group’s steric bulk and electronegativity could enhance binding to active sites in enzymes like cytochrome P450 or kinases, as seen in studies with structurally related fluorinated cyclopropanes .

Stability and Commercial Availability

  • Discontinued Analogs : Compounds like 2-(4-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid were discontinued, possibly due to synthetic challenges or instability under storage conditions. In contrast, the trifluoroethoxy variant remains of interest, suggesting superior stability .

Biological Activity

2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid (CAS: 1683526-60-4) is an organic compound notable for its potential biological activities. The trifluoroethoxy group significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9F3O3
  • Molar Mass : 246.18 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in organic solvents (e.g., ethanol, chloroform), insoluble in water
  • Melting Point : Approximately 142-146 °C

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of cyclopropane carboxylic acids have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that carboxylic acid analogs with specific substitutions showed enhanced in vitro anticancer activity, suggesting a structure-activity relationship that may be applicable to this compound .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with cellular pathways similar to known anticancer agents that bind to tubulin and disrupt microtubule dynamics. This interaction may lead to apoptosis in cancer cells, a pathway observed in other structurally related compounds .

Study 1: Anticancer Activity Evaluation

In a preliminary screening of various carboxylic acid derivatives, compounds with trifluoromethyl groups displayed notable cytotoxicity against breast and lung cancer cell lines. The study concluded that the presence of electron-withdrawing groups like trifluoroethoxy enhances the compound's ability to inhibit cancer cell proliferation .

Study 2: Structure-Activity Relationship Analysis

A comprehensive analysis was conducted on the structure-activity relationship of cyclopropane derivatives. The findings indicated that modifications at the phenyl ring significantly affect biological activity. Specifically, the introduction of trifluoromethoxy groups was linked to increased potency against specific cancer types .

Data Table: Biological Activity Summary

Activity Type Observation Reference
AnticancerSignificant cytotoxicity against cancer cells
MechanismPotential tubulin binding and apoptosis induction
Structure-Activity RelationEnhanced activity with trifluoromethoxy group

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